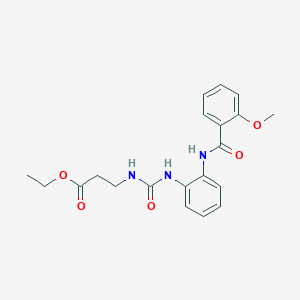
Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its complex structure, which includes an ethyl ester, a urea derivative, and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminophenylurea to form the corresponding benzamide. Finally, the benzamide is esterified with ethyl 3-aminopropanoate under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate can be compared with other benzamide derivatives, such as:
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various chemical applications.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[[2-[(2-methoxybenzoyl)amino]phenyl]carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-18(24)12-13-21-20(26)23-16-10-6-5-9-15(16)22-19(25)14-8-4-7-11-17(14)27-2/h4-11H,3,12-13H2,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQZPOXPSFPOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
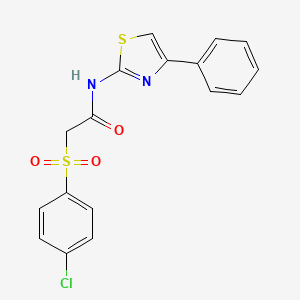
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)

![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2717584.png)
![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)
![2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2717588.png)
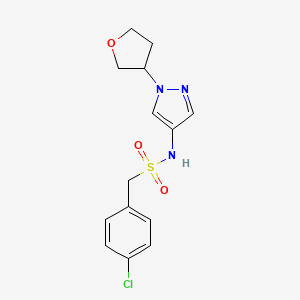
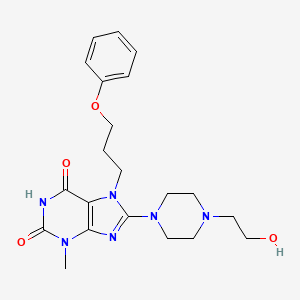
![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)
![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)
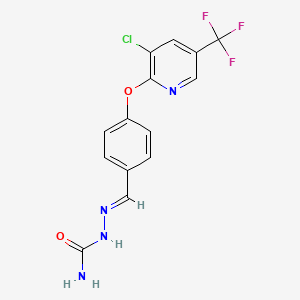
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)
![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)
